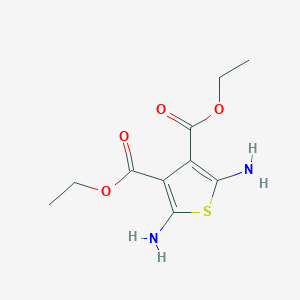

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Descripción general

Descripción

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a chemical compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds that exhibit a range of biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate typically involves the reaction of 2,5-diaminotriazine with diethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Análisis De Reacciones Químicas

Schiff Base Formation with Aromatic Aldehydes

DDTD reacts with aromatic aldehydes to form azomethine (Schiff base) derivatives. This reaction typically involves refluxing equimolar amounts of DDTD and aldehydes in toluene for 30 minutes (Scheme 1). The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by dehydration.

Key Findings:

-

Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aldehydes enhance bioactivity. For example, compound 3j (derived from 4-nitrobenzaldehyde) showed IC values of 4.6 ± 0.8 μM against T47D breast cancer cells, outperforming doxorubicin (15.5 μM) .

-

Antiviral Activity : Schiff bases with poly-substituted aromatic groups (e.g., 3p ) inhibited influenza A (H1N1/H3N2) and B viruses at micromolar concentrations .

Table 1: Representative Anticancer Activity of DDTD Schiff Bases

| Compound | Aldehyde Substituent | IC (μM) vs. T47D |

|---|---|---|

| 3a | 4-Methoxy | 34.0 ± 0.3 |

| 3j | 4-Nitro | 4.6 ± 0.8 |

| 3n | 3,4-Dichloro | 12.3 ± 0.5 |

| 3p | 3,4,5-Trimethoxy | 9.7 ± 0.4 |

Structural Insights:

-

Bis-amides adopt a planar Z-configuration due to steric and electronic effects.

-

Mono-amide 5b (3,4,5-trimethoxybenzoyl derivative) exhibited dual anticancer and antifungal activity .

Condensation Reactions for Conjugated Systems

DDTD serves as a building block for conjugated polymers and oligomers:

-

Thiophene-Based Conjugates : Reacting DDTD with 5-formyl-2,2′-bithiophene in isopropanol/TFA yields yellow solids with extended π-systems, showing enhanced conductivity (Patent US8034895B2) .

-

Nitroaromatic Derivatives : Condensation with 5-nitrothiophene-2-carbaldehyde in toluene/DABCO/TiCl produces nitro-functionalized analogs for optoelectronic applications .

Table 2: Reaction Conditions for Selected Condensations

| Substrate | Solvent | Catalyst | Time (h) | Product Yield |

|---|---|---|---|---|

| 5-Formyl-2,2′-bithiophene | Isopropanol | TFA | 5 | 64% |

| 2-Thiophenecarbaldehyde | Toluene | TEA | 12 | 72% |

| 5-Nitrothiophene-2-carbaldehyde | Toluene | TiCl | 7 | 58% |

Mechanistic and Synthetic Advancements

-

Click Chemistry Compatibility : DDTD derivatives participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked hybrids with enhanced pharmacokinetic profiles .

-

Scalability : Reactions are adaptable to one-pot syntheses, reducing purification steps. For example, DDTD and 2,5-thiophenedicarboxaldehyde in DMF/TFA yield fluorescent polymers in >70% yield .

Aplicaciones Científicas De Investigación

Synthesis of DDTD Derivatives

The synthesis of DDTD derivatives involves several chemical transformations that yield compounds with varied biological activities. The general synthetic pathway includes:

- Formation of Schiff Bases : DDTD reacts with various aldehydes to form Schiff bases, which are then evaluated for biological activity. The structural variations introduced by different aldehydes significantly influence the properties of the resulting compounds .

- Synthesis of Azomethines : Azomethines derived from DDTD have been synthesized and characterized. These compounds exhibit notable anticancer properties, particularly against breast cancer cell lines such as T47D and MCF-7 .

Anticancer Activity

DDTD and its derivatives have shown promising anticancer activities. A study reported that several azomethine derivatives demonstrated significant antiproliferative effects against various cancer cell lines:

These results indicate that certain DDTD derivatives are more effective than doxorubicin (DOX), a standard chemotherapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, DDTD derivatives have been evaluated for their antimicrobial activity against various pathogens:

| Pathogen | Compound Tested | Activity Level |

|---|---|---|

| Staphylococcus aureus | 2j | High |

| Escherichia coli | 2j | High |

| Candida albicans | 2j | High |

Compound 2j exhibited potent activity against all three microbial strains tested .

Antiviral Activity

Recent studies have also assessed the antiviral properties of DDTD derivatives against influenza viruses. Selected compounds demonstrated significant inhibitory effects on both H1N1 and H3N2 subtypes, suggesting potential applications in antiviral drug development .

Structure-Activity Relationships (SAR)

The effectiveness of DDTD derivatives can be attributed to specific structural features that enhance their biological activities:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly impacts the antiproliferative activity of the compounds.

- Amide and Ester Groups : The positioning and nature of amide and ester functional groups in the thiophene ring contribute to increased selectivity and potency against cancer cells .

Case Study: Development of Anticancer Agents

In a detailed investigation, researchers synthesized a series of DDTD derivatives and evaluated their antiproliferative effects across multiple cancer cell lines. Notably, compounds with specific substituents showed enhanced selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial properties of DDTD derivatives against common bacterial and fungal strains. The findings highlighted compound 2j's exceptional efficacy, paving the way for further exploration in pharmaceutical applications targeting infectious diseases .

Mecanismo De Acción

The mechanism by which Diethyl 2,5-diaminothiophene-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and cell division. The exact mechanism can vary depending on the specific derivative and its target.

Comparación Con Compuestos Similares

2,5-Diaminotriazine

Diethyl malonate

Other substituted thiophenes

Actividad Biológica

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a compound of increasing interest in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes the available research findings on DDTD, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

DDTD is synthesized through various methods, including the reaction of thiophene derivatives with aromatic aldehydes to form Schiff bases. The synthesis typically involves high-throughput screening and structure-activity relationship studies to optimize the efficacy of the resulting compounds. The key structural features of DDTD include:

- Amino Groups : Located at positions 2 and 5 of the thiophene ring.

- Ester Groups : Present at positions 3 and 4, which influence solubility and biological activity.

Anticancer Activity

The anticancer potential of DDTD derivatives has been evaluated against various human cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers. Notably, certain derivatives have demonstrated significant antiproliferative activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | T47D | 2.3 |

| 2c | T47D | 12.1 |

| 2j | T47D | 16.0 |

| DOX | T47D | 15.5 |

These results indicate that some DDTD derivatives are more potent than doxorubicin (DOX), a standard chemotherapeutic agent .

Antiviral Activity

DDTD derivatives have also been tested for antiviral properties against influenza A and B viruses. For instance, compound 2j exhibited an IC50 value of 0.94 μM against the H1N1 subtype, outperforming standard antiviral drugs like oseltamivir:

| Compound | Virus Type | IC50 (μM) |

|---|---|---|

| 2j | H1N1 | 0.94 |

| 3g | H3N2 | 1.81 |

This suggests that DDTD may serve as a lead compound for developing antiviral agents .

Antimicrobial Activity

In addition to its anticancer and antiviral activities, DDTD has shown promising antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 2j | Staphylococcus aureus | <100 |

| 2j | Escherichia coli | <100 |

| 2j | Candida albicans | <100 |

These findings suggest that DDTD derivatives could be developed into effective antimicrobial agents .

Structure-Activity Relationships (SAR)

The SAR studies conducted on DDTD derivatives have revealed that specific functional groups significantly influence their biological activity:

- Nitro Group : The presence of a nitro group in certain derivatives enhances their anticancer activity.

- Aromatic Substituents : Variations in aromatic substituents affect both the potency and selectivity of the compounds against different cancer cell lines.

For example, the nitrothienyl derivative was noted for its broad-spectrum activity across all tested tumor cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .

Case Studies

Several case studies highlight the effectiveness of DDTD derivatives in preclinical models:

- Breast Cancer Models : In vivo studies using xenograft models demonstrated that selected DDTD derivatives significantly inhibited tumor growth compared to control treatments.

- Influenza Infection Models : Animal studies suggested that DDTD compounds could reduce viral load in infected subjects more effectively than conventional antiviral therapies.

Propiedades

IUPAC Name |

diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZCHDINMZWYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357003 | |

| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80691-81-2 | |

| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the Structure-Activity Relationship (SAR) of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives and their impact on biological activity?

A1: Research indicates that modifications to the this compound core structure significantly influence its biological activity. For instance, incorporating various mono-, di-, and poly-substituted aromatic groups at the Schiff base moiety led to derivatives with varying antitumor and antiviral activities. Specifically, some of these compounds exhibited promising activity against human cancer cell lines and influenza A and B viruses []. This highlights the importance of SAR studies for optimizing this scaffold for specific therapeutic applications.

Q2: Are there any insights into the mechanism of action for the observed antitumor and antiviral activities of these compounds?

A2: While the exact mechanisms of action for the observed antitumor and antiviral activities remain to be fully elucidated, the research suggests that these compounds may interfere with critical cellular processes in cancer cells and viruses, leading to growth inhibition or death. Further investigation is needed to determine the precise molecular targets and pathways affected by these compounds.

Q3: What are the structural characteristics of this compound?

A3: this compound features a planar thiophene ring as its core structure []. Two amino groups are located at the 2 and 5 positions of the thiophene, while two ethyl carboxylate groups occupy the 3 and 4 positions. This arrangement allows for the formation of both intermolecular and intramolecular hydrogen bonds, influencing its crystal structure and potentially its interactions with biological targets.

Q4: What synthetic approaches have been employed to generate this compound derivatives?

A4: Researchers have successfully synthesized various derivatives of this compound [, ]. These synthetic routes involve modifications of the amino group at the 3-position of the heterocycle, leading to the formation of amides, sulfonamides, ureas, thioureas, and N-pyryl derivatives. The diversity of these modifications allows for exploring a wider range of biological activities and potential therapeutic applications.

Q5: Has this compound or its derivatives shown potential in other therapeutic areas besides anticancer and antiviral activity?

A5: Interestingly, preliminary studies suggest that a specific derivative, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one, exhibits promising antidiabetic properties in a rat model of dexamethasone-induced diabetes []. This compound demonstrated the ability to reduce blood glucose, insulin, and lipid levels, indicating its potential for managing insulin resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.